
Veverimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Metabolic Acidosis in Chronic Kidney Disease
Metabolic acidosis is a common complication in patients with CKD, leading to adverse outcomes such as muscle wasting, bone demineralization, and increased mortality risk. Veverimer has shown significant efficacy in correcting metabolic acidosis in clinical trials:
- Study Findings : In a multicenter, randomized, double-blind, placebo-controlled study involving 217 patients with CKD and metabolic acidosis, this compound was administered at a dosage of 6 g/day. Results indicated that 63% of patients on this compound achieved an increase in serum bicarbonate levels of at least 4 mmol/L compared to 38% in the placebo group (p < 0.001) . The treatment also demonstrated improvements in patient-reported physical functioning, with a mean change of 12.1 points on the Kidney Disease and Quality of Life-Physical Function Domain .
- Long-term Efficacy : A 40-week extension study confirmed that this compound not only corrected metabolic acidosis but also improved physical function over time. Participants reported better subjective measures of physical health and had fewer treatment discontinuations due to adverse events compared to placebo .
2. Impact on Diabetic Patients with CKD
This compound has also been evaluated specifically in diabetic patients suffering from CKD. A study involving 70 diabetic patients treated with this compound showed a significant increase in serum bicarbonate levels (4.4 mmol/L) compared to those receiving placebo (2.9 mmol/L) after one year . Additionally, physical performance metrics improved markedly, indicating that this compound can effectively address metabolic acidosis while enhancing overall physical function.
Case Studies
VALOR-CKD Trial
The VALOR-CKD trial was a pivotal Phase 3 study designed to evaluate the efficacy of this compound in slowing CKD progression while treating metabolic acidosis. Key findings include:
- Patient Demographics : The trial enrolled 2,198 patients across multiple sites globally, with a mean baseline estimated glomerular filtration rate (eGFR) of 29.2 mL/min/1.73 m² .
- Efficacy Results : After eight weeks of treatment, patients who achieved significant increases in serum bicarbonate were randomized to continue this compound or switch to placebo. The study aimed to assess whether maintaining elevated bicarbonate levels could slow CKD progression .
- Safety Profile : The safety profile of this compound was consistent with expectations for CKD populations, showing no significant increase in serious adverse events compared to placebo .
Summary of Findings
Study/Trial | Population | Primary Endpoint | Key Findings |
---|---|---|---|
Parent Study | CKD Patients (n=217) | Increase in serum bicarbonate | 63% vs 38% (p < 0.001) |
VALOR-CKD Trial | CKD Patients (n=2,198) | Slowing CKD progression | Significant safety profile; maintained bicarbonate levels |
Diabetic Study | Diabetic CKD Patients (n=70) | Increase in serum bicarbonate | 4.4 mmol/L vs 2.9 mmol/L (p < 0.05) |
Eigenschaften
CAS-Nummer |
2099678-27-8 |
---|---|
Molekularformel |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
Molekulargewicht |
310.3101 |
IUPAC-Name |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.